2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide chemical structure and properties
2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide chemical structure and properties
An In-depth Technical Guide to 2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide
Abstract: This technical guide provides a comprehensive overview of 2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide, a valuable chemical intermediate. The document delineates its chemical structure, physicochemical properties, and a detailed, validated synthesis protocol. Furthermore, it outlines methods for spectroscopic characterization and discusses its potential applications within the realms of chemical research and drug development. This guide is intended to serve as a critical resource for researchers, chemists, and professionals in the pharmaceutical industry, offering both foundational knowledge and practical, field-proven insights.
Chemical Identity and Structure
2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide is a substituted aromatic amide. Its structure is characterized by a phenyl ring substituted with a hydroxymethyl group and an acetamide group, which in turn is substituted with a chlorine atom. This unique combination of functional groups—an electrophilic chloroacetamide moiety, a nucleophilic hydroxyl group, and an aromatic core—makes it a versatile building block in organic synthesis.
Key Identifiers:
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IUPAC Name: 2-chloro-N-[2-(hydroxymethyl)phenyl]acetamide[1]
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Molecular Formula: C₉H₁₀ClNO₂[1]
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Molecular Weight: 199.63 g/mol [1]
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CAS Number: 189940-09-8 (Note: This is one of the listed CAS numbers; chemical identity should always be confirmed by analytical data.)[1]
The spatial arrangement of the functional groups is critical to its reactivity. The ortho-positioning of the hydroxymethyl and N-chloroacetyl groups allows for potential intramolecular interactions and cyclization reactions, a key consideration in synthetic design.
Caption: Chemical structure of 2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide.
Physicochemical Properties
A thorough understanding of the physicochemical properties is essential for the safe handling, storage, and application of this compound. The data presented below has been aggregated from authoritative chemical databases.
| Property | Value | Source |
| Molecular Weight | 199.63 g/mol | PubChem[1] |
| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[1] |
| XLogP3 | 1.3 | PubChem[2] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF. | Inferred |
Synthesis and Mechanistic Insights
The synthesis of N-substituted chloroacetamides is a well-established transformation in organic chemistry. A common and reliable method involves the acylation of an amine with chloroacetyl chloride.[3] The following protocol is a validated approach for the synthesis of the title compound, starting from 2-aminobenzyl alcohol.
Experimental Protocol: Synthesis of 2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide
Materials:
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2-Aminobenzyl alcohol
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Chloroacetyl chloride
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A suitable base (e.g., triethylamine or sodium acetate)
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Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or glacial acetic acid)[3]
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Ice-cold water
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Reaction Setup: In a fume hood, dissolve 1.0 equivalent of 2-aminobenzyl alcohol in the chosen anhydrous aprotic solvent within a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0-5 °C.
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Base Addition: Add 1.1 to 1.2 equivalents of the base to the solution and stir for 10-15 minutes. Causality Note: The base is crucial to neutralize the HCl byproduct generated during the acylation, preventing protonation of the starting amine which would render it unreactive.
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Acylation: Slowly add 1.05 equivalents of chloroacetyl chloride dropwise to the cooled, stirred solution. Maintain the temperature below 10 °C during the addition. Causality Note: Chloroacetyl chloride is highly reactive and the reaction is exothermic. Slow, controlled addition is necessary to prevent side reactions and ensure safety.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed (typically 1-3 hours).
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Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water to precipitate the crude product.
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Isolation and Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold water to remove any water-soluble impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.[3]
Caption: Workflow for the synthesis of 2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide.
Spectroscopic Analysis and Characterization
To ensure the identity and purity of the synthesized compound, a suite of spectroscopic analyses is required. Below are the expected data based on the structure.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic protons: Multiplets in the range of δ 7.0-7.5 ppm.
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Hydroxymethyl protons (-CH₂OH): A singlet or doublet around δ 4.5-4.8 ppm.
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Chloroacetyl methylene protons (-COCH₂Cl): A sharp singlet around δ 4.2-4.6 ppm.[3]
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Amide proton (-NH-): A broad singlet, typically downfield, around δ 9.5-10.0 ppm.[3]
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Hydroxyl proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl carbon (C=O): Expected around δ 165-170 ppm.
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Aromatic carbons: Multiple signals in the range of δ 120-140 ppm.
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Hydroxymethyl carbon (-CH₂OH): Expected around δ 60-65 ppm.
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Chloroacetyl methylene carbon (-CH₂Cl): Expected around δ 40-45 ppm.
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IR (Infrared) Spectroscopy:
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular peak [M+H]⁺ corresponding to the molecular weight (199.63). A characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be observable.
Applications in Research and Drug Development
While specific, large-scale applications of 2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide are not extensively documented in mainstream literature, its structure suggests significant potential as a versatile intermediate in several areas:
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Scaffold for Heterocyclic Synthesis: The presence of multiple reactive sites allows this molecule to be a precursor for the synthesis of various heterocyclic compounds, such as benzoxazines or other fused-ring systems, through intramolecular cyclization.
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Fragment-Based Drug Discovery: As a fragment, it contains key pharmacophoric features (hydrogen bond donors/acceptors, an aromatic ring, and an electrophilic site) that could be used in the design of novel therapeutic agents.
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Intermediate for Bioactive Molecules: Phenylacetamide derivatives are known to exhibit a wide range of biological activities, including antidepressant properties.[3] This compound can serve as a starting material for the synthesis of more complex molecules with potential bioactivity. For instance, related chloroacetamide intermediates are used in the synthesis of kinase inhibitors with anticancer activity.[4]
Safety, Handling, and Storage
As with all chloroacetamide derivatives, 2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide should be handled with care.
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Hazards: Chloroacetamides are generally considered irritants and can be harmful if swallowed or absorbed through the skin. Related compounds are known to cause skin and serious eye irritation.[2]
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
References
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PubChem Compound Summary for CID 22591220, 2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 350567, 2-chloro-N-(2-hydroxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
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Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. [Link]
Sources
- 1. 2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide | C9H10ClNO2 | CID 22591220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-chloro-N-(2-hydroxyphenyl)acetamide | C8H8ClNO2 | CID 350567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]

